

Tasisulam's Activity in Diverse Cancer Cell Lines: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasisulam, a novel acylsulfonamide, has demonstrated a unique dual mechanism of antitumor activity, positioning it as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of **Tasisulam**'s effects across a variety of cancer cell lines, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its activity. **Tasisulam**'s distinct approach to cancer therapy involves the induction of mitotic catastrophe and the inhibition of angiogenesis, offering potential therapeutic avenues for a broad spectrum of malignancies.[1][2] This document serves as a detailed resource for researchers and drug development professionals, summarizing key findings and providing the necessary technical details to inform further investigation and development of this promising anti-cancer agent.

Data Presentation: Antiproliferative Activity of Tasisulam

Tasisulam has shown a broad range of antiproliferative activity against numerous cancer cell lines. The half-maximal effective concentration (EC50) values, a measure of the drug's potency, have been determined for various cell lines, highlighting its efficacy in cancers of the lung, skin, and hematopoietic system, among others. Over 70% of the 120 cell lines tested have shown an antiproliferation EC50 of less than 50 μ M.[3]



Cell Line	Cancer Type	EC50 (μM)
Calu-6	Non-Small Cell Lung Carcinoma	10
A-375	Melanoma	25
Various Leukemia and Lymphoma cell lines	Hematologic Malignancies	7 - 40

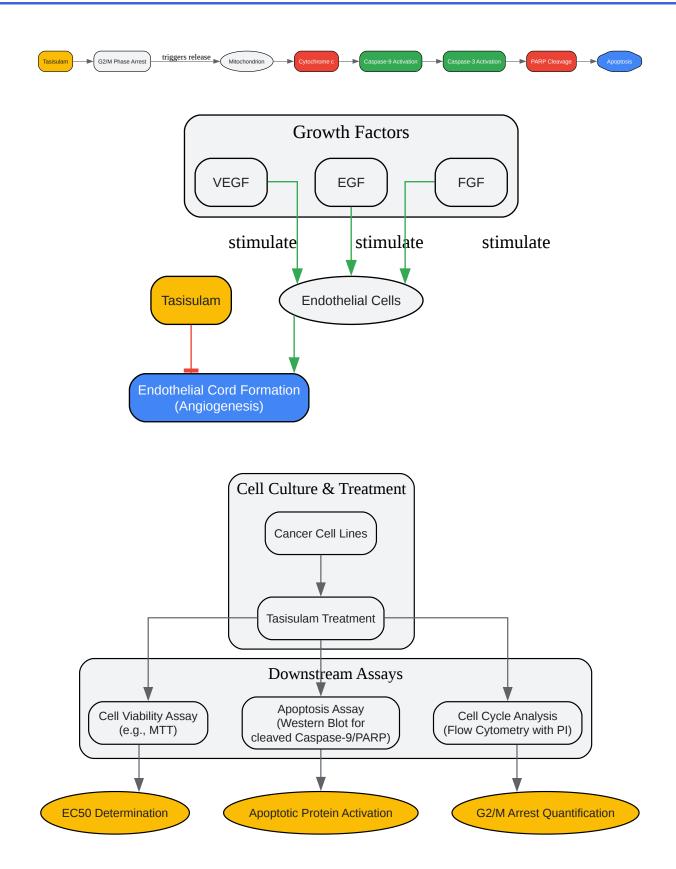
Core Mechanisms of Action

Tasisulam's antitumor effects are primarily attributed to two distinct mechanisms: the induction of apoptosis through the intrinsic pathway and the inhibition of angiogenesis.

Induction of Apoptosis via Mitotic Catastrophe

Tasisulam disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[1] This cell cycle arrest is a consequence of the drug's interference with mitotic progression. The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death.[1][4]





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